Thiourea, (3-butoxyphenyl)-
Description
Structure
3D Structure
Properties
CAS No. |
92547-48-3 |
|---|---|
Molecular Formula |
C11H16N2OS |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
(3-butoxyphenyl)thiourea |
InChI |
InChI=1S/C11H16N2OS/c1-2-3-7-14-10-6-4-5-9(8-10)13-11(12)15/h4-6,8H,2-3,7H2,1H3,(H3,12,13,15) |
InChI Key |
FCIADWVEZKCJCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies for Thiourea, 3 Butoxyphenyl and Its Analogues
Established Synthetic Pathways for Aryl Thioureas
The synthesis of aryl thioureas is a well-documented area of organic chemistry, with several reliable methods available to chemists. These pathways offer flexibility in terms of starting materials, reaction conditions, and scalability.
Isothiocyanate-Amine Condensation Routes
The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. This condensation reaction is typically high-yielding and allows for great structural diversity in the resulting thiourea (B124793) derivatives. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S).
For the synthesis of an aryl thiourea like (3-butoxyphenyl)thiourea, this would involve the reaction of 3-butoxyaniline (B1281059) with a suitable isothiocyanate. Alternatively, 3-butoxyphenyl isothiocyanate could be reacted with ammonia (B1221849) or another amine. The process is often carried out at room temperature and can be performed under solvent-free conditions, for instance, by grinding the reactants together in a mortar and pestle, which aligns with green chemistry principles.
Key features of this method include:
High Yields: The reaction is generally efficient and provides good to excellent yields of the desired thiourea.
Versatility: A wide range of amines and isothiocyanates can be used, allowing for the synthesis of a diverse library of thiourea compounds.
Mild Conditions: The reaction often proceeds smoothly at room temperature without the need for harsh reagents or catalysts.
Table 1: Examples of Isothiocyanate-Amine Condensation for Aryl Thiourea Synthesis
| Amine | Isothiocyanate | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aromatic primary amine | Aryl isothiocyanate | Thorough mixing in an agate mortar | Quantitative | |
| Bicyclic amine | Phenyl isothiocyanate | Room temperature | Not specified | |
| 2-Aminothiazole derivatives | Benzyl isothiocyanate | DMF, 70 °C, 2 days | Medium to good | |
| 4/6-substituted 2-aminobenzothiazoles | Phenylisothiocyanate | Refluxing ethanol (B145695) | Not specified |
Carbon Disulfide-Mediated Syntheses
Desulfurization to Isothiocyanate: The dithiocarbamate (B8719985) salt can be desulfurized in situ to generate an isothiocyanate, which then reacts with another equivalent of amine to form the symmetrical thiourea.
Reaction with a Second Amine: The dithiocarbamate can react with a second, different amine, often in the presence of a coupling agent or under oxidative conditions, to yield an unsymmetrical thiourea.
A one-pot reaction of an amine, carbon disulfide, and an oxidant (like hydrogen peroxide) in water has been reported as a facile methodology for synthesizing both symmetrical and asymmetrical thioureas. Mechanochemical ball milling has also been employed to transform anilines into symmetrical thioureas using potassium hydroxide-promoted decomposition of the dithiocarbamate intermediate in the presence of carbon disulfide. The reaction of ethylenediamine (B42938) with carbon disulfide in ethanol and water, followed by reflux with hydrochloric acid, is a classic example of this method for cyclic thioureas.
Table 2: Carbon Disulfide-Based Syntheses of Thioureas
| Amine(s) | Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Primary amines (aliphatic) | CS₂, aqueous medium | Not specified | Di- and trisubstituted thioureas | |
| Primary amine | CS₂, CBr₄ | Ambient conditions | Symmetrical thioureas | |
| Anilines | CS₂, KOH | Mechanochemical ball milling | Symmetrical thioureas | |
| Primary amine | CS₂, Oxidant (e.g., H₂O₂) | Water | Symmetrical and asymmetrical thioureas |
Alternative Synthetic Strategies
Beyond the two primary methods, several other strategies for the synthesis of aryl thioureas have been developed.
From Thiocarbamoyl Benzotriazoles: N-thiocarbamoyl benzotriazoles can act as synthetic equivalents of isothiocyanates. They can be synthesized and then reacted with amines in the solid state, often in the presence of a base like sodium carbonate, to produce symmetrical thioureas in high yields.
Using Thiophosgene Alternatives: Due to the high toxicity of thiophosgene, alternative thiocarbonyl transfer reagents have been sought. The combination of sulfur and chloroform (B151607) has been shown to act as an efficient thiocarbonyl surrogate for the synthesis of various thiocarbamides.
From Isocyanides: A completely atom-economic reaction involves the efficient reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at near-ambient temperatures to produce thioureas in excellent yields. Another approach involves the cobalt(II)-catalyzed insertion of isocyanides into the N-H bonds of amines, followed by reaction with sulfur.
From Other Thioureas: It is possible to prepare new thiourea derivatives by modifying existing ones. For example, mono-aryl-substituted thioureas can react with carboxylic acids in the presence of a boronic acid catalyst to yield N-acyl derivatives.
From Amines and Thiazolidine-2-thiones: A highly efficient and catalyst-free method involves the reaction of thiazolidine-2-thiones with various amines in water to produce both symmetrical and unsymmetrical thioureas in good to excellent yields.
Optimized Synthesis of Thiourea, (3-butoxyphenyl)-
While specific literature detailing the optimized synthesis of Thiourea, (3-butoxyphenyl)- is limited, established methods for aryl thioureas can be readily adapted. The optimization would focus on improving yield, purity, reaction time, and environmental friendliness.
Catalyst-Free Approaches
A catalyst-free synthesis of (3-butoxyphenyl)thiourea would be highly desirable from a green chemistry perspective.
Direct Amine-Isothiocyanate Condensation: The most direct catalyst-free route would be the reaction of 3-butoxyaniline with ammonium (B1175870) thiocyanate (B1210189) under acidic conditions to generate 3-butoxyphenyl isothiocyanate in situ, which would then react with another molecule of 3-butoxyaniline. A more controlled approach involves the reaction of 3-butoxyphenyl isothiocyanate with ammonia.
Solvent-Free Grinding: A green and efficient approach would be the solvent-free grinding of 3-butoxyaniline with an acyl isothiocyanate, followed by hydrolysis. This method avoids the use of noxious solvents and often requires shorter reaction times.
"On-Water" Synthesis: An "on-water" reaction between 3-butoxyphenyl isothiocyanate and an amine can be a sustainable and chemoselective method. The insolubility of the reagents in water can drive the reaction, and product isolation is often simplified to filtration.
Reaction with Thiazolidine-2-thione in Water: Based on general methods, reacting 3-butoxyaniline with thiazolidine-2-thione in water would be a promising, efficient, and catalyst-free method to obtain the target compound.
Metal-Catalyzed Coupling Reactions
While many thiourea syntheses are catalyst-free, metal catalysts can be employed in specific contexts, often to facilitate reactions that are otherwise difficult or to enable novel reaction pathways.
Copper-Catalyzed Synthesis of Sulfonyl Ureas/Thioureas: While primarily demonstrated for ureas, copper chloride (CuCl) has been used to catalyze the reaction of sulfonamides with isocyanates. A similar catalytic cycle could potentially be adapted for the synthesis of sulfonyl thioureas or related structures.
Cobalt-Catalyzed Isocyanide Insertion: As mentioned, Co(II) can catalyze the insertion of isocyanides into N-H bonds. A potential, though less direct, route to (3-butoxyphenyl)thiourea could involve the reaction of 3-butoxyaniline with an isocyanide in the presence of a cobalt catalyst and a sulfur source.
Synthesis of Metal-Thiourea Complexes: While not a synthesis of the thiourea ligand itself, it is relevant to note that thioureas, including (3-butoxyphenyl)thiourea, can readily act as ligands to form complexes with various metals like silver (Ag), gold (Au), ruthenium (Ru), rhodium (Rh), and iridium (Ir). The synthesis of these complexes typically involves reacting the pre-synthesized thiourea ligand with a suitable metal salt.
Microwave-Assisted and Green Chemistry Syntheses
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives to minimize environmental impact and enhance efficiency. These approaches focus on the use of less hazardous solvents, alternative energy sources, and atom-economical reactions. Similarly, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.
Green Chemistry Approaches:
Several green methodologies are applicable to the synthesis of Thiourea, (3-butoxyphenyl)-. One prominent strategy involves the use of water as a solvent, which is a significant improvement over traditional volatile organic solvents. An "on-water" synthesis method for unsymmetrical thioureas involves the reaction of isothiocyanates with amines, where the physical properties and solubility of the reagents in water drive the reaction's rate and selectivity. This method offers straightforward product isolation via filtration and allows for the recycling of the water effluent.
Another green approach is the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than the individual components. A system using choline (B1196258) chloride and tin(II) chloride can act as both a green catalyst and reaction medium for the synthesis of monosubstituted thioureas. edulll.gr This method is noted for its efficiency and the reusability of the solvent system. edulll.gr
Solvent-free synthesis, or "grinding chemistry," presents another environmentally friendly alternative. This mechanochemical method involves grinding the reactants together, often with a catalyst, to induce a reaction. For instance, N-aryl-N'-aroyl(acyl)thioureas can be synthesized in good yields by grinding a mixture of an acid chloride, ammonium thiocyanate, and an arylamine. This technique is characterized by short reaction times and the absence of noxious solvents.
Microwave-Assisted Synthesis:
Microwave irradiation has been shown to significantly enhance the synthesis of thiourea derivatives. While specific studies on the microwave-assisted synthesis of Thiourea, (3-butoxyphenyl)- are not extensively detailed in the public domain, the general principles are well-established for analogous compounds. Microwave heating can be applied to the reaction of 3-butoxyaniline with an appropriate isothiocyanate precursor. The use of microwave energy can lead to a dramatic reduction in reaction time, from hours to minutes, and often results in higher product yields with fewer byproducts. nih.gov For example, the synthesis of 1,3-disubstituted aromatic ureas, structurally related to thioureas, has been achieved in 1-5 minutes under solventless and catalyst-free conditions in a household microwave oven. nih.gov This suggests that a similar approach could be effectively applied to the synthesis of Thiourea, (3-butoxyphenyl)-.
The following table summarizes a comparison of different synthetic approaches applicable to aryl thioureas.
| Method | Solvent/Conditions | Key Advantages | Typical Reaction Time |
| On-Water Synthesis | Water | Environmentally benign, easy product isolation, recyclable effluent | Hours |
| Deep Eutectic Solvents | Choline chloride/SnCl₂ | Green catalyst and medium, reusable, high yields | Not specified |
| Solvent-Free Grinding | Solid state | No organic solvents, short reaction times, high efficiency | 10-20 minutes |
| Microwave-Assisted | Solvent-free or high-boiling solvent | Rapid reaction rates, high yields, improved purity | 1-15 minutes |
Scale-Up Considerations and Process Optimization for Thiourea, (3-butoxyphenyl)- Production in Research
Scaling up the synthesis of Thiourea, (3-butoxyphenyl)- from laboratory benchtop to larger research quantities necessitates careful consideration of various process parameters to ensure safety, efficiency, and reproducibility. Key challenges in scaling up batch reactions include managing heat transfer, ensuring efficient mixing, and maintaining consistent reaction conditions throughout the larger volume.
Continuous Flow Chemistry:
A significant advancement in process optimization and scale-up is the adoption of continuous flow chemistry. edulll.gr This technology offers numerous advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous intermediates. In a flow system, reagents are continuously pumped through a reactor where they mix and react. The small volume of the reactor at any given time enhances safety and allows for precise control over reaction parameters such as temperature, pressure, and residence time.
For the synthesis of thiourea derivatives, continuous-flow methods have been developed that demonstrate excellent scalability. edulll.gr For instance, a multicomponent reaction involving isocyanides, amines, and an aqueous polysulfide solution has been successfully implemented in a continuous flow setup. edulll.gr This method allows for the homogeneous and mild application of sulfur, with the product often crystallizing out and being easily isolated by filtration. edulll.gr
Process Optimization Parameters:
When scaling up the synthesis of Thiourea, (3-butoxyphenyl)-, the following parameters should be optimized:
Reagent Stoichiometry: Fine-tuning the molar ratios of 3-butoxyaniline and the thiocarbonylating agent is crucial to maximize yield and minimize unreacted starting materials and byproducts.
Solvent Selection: While green solvents are preferred, on a larger scale, factors like solubility of reactants and products, ease of removal, and cost become more critical.
Temperature Control: Exothermic reactions require efficient heat dissipation to prevent runaway reactions. Flow reactors, with their high surface-area-to-volume ratio, excel in this regard.
Mixing Efficiency: Homogeneous mixing is essential for consistent reaction rates. In larger batch reactors, this can be challenging, whereas microreactors in flow systems provide excellent mixing.
Downstream Processing: The purification strategy (e.g., crystallization, chromatography) must be scalable. An ideal process would result in the product precipitating from the reaction mixture, allowing for simple filtration.
The table below outlines key differences between batch and flow processes for thiourea synthesis.
| Parameter | Batch Process | Continuous Flow Process |
| Heat Transfer | Limited by surface area-to-volume ratio, can be inefficient. | Excellent due to high surface area-to-volume ratio. |
| Mixing | Can be non-uniform, leading to local hotspots and side reactions. | Highly efficient and rapid, ensuring homogeneity. |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volume and better control. |
| Scalability | Often requires re-optimization of conditions at each scale. | More straightforward to scale by running the system for longer or in parallel. |
| Product Isolation | Typically involves workup of the entire batch. | Can be integrated with continuous separation and purification. |
Derivatization and Functionalization Strategies for Thiourea, (3-butoxyphenyl)-
The molecular structure of Thiourea, (3-butoxyphenyl)- offers several sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These modifications can be broadly categorized into N-substitution on the thiourea core, functionalization of the aromatic ring, and immobilization onto solid supports for applications in catalysis.
N-Substitution Reactions
The nitrogen atoms of the thiourea moiety are nucleophilic and can be readily substituted with a variety of electrophilic reagents. This allows for the synthesis of N,N'-disubstituted and N,N,N'-trisubstituted thiourea derivatives.
N-Alkylation: Alkylation can be achieved by reacting Thiourea, (3-butoxyphenyl)- with alkyl halides in the presence of a base. The choice of base and reaction conditions can influence the degree and position of alkylation.
N-Acylation: Acylation introduces a carbonyl group, forming N-acylthioureas. This is typically achieved by reacting the parent thiourea with an acid chloride or anhydride. nih.gov For instance, unsymmetrical N,N'-disubstituted thioureas can be regioselectively acylated, with the acylation occurring on the nitrogen atom adjacent to the more electron-withdrawing group. researchgate.net A general method for synthesizing N-acyl thioureas involves the in-situ generation of an acyl isothiocyanate from an acid chloride and a thiocyanate salt, followed by reaction with an amine. nih.gov
A convenient two-step method for producing unsymmetrical N,N'-disubstituted thioureas in water involves the reaction of an amine with phenyl chlorothionoformate to form a thiocarbamate intermediate, which then reacts with a second amine. researchgate.net This approach could be adapted to introduce a second, different substituent onto the thiourea nitrogen of a (3-butoxyphenyl)thiourea precursor.
Ring-Functionalization of the Butoxyphenyl Moiety
The butoxyphenyl ring in Thiourea, (3-butoxyphenyl)- is activated towards electrophilic aromatic substitution due to the electron-donating nature of the butoxy group. The butoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially add at the positions adjacent (ortho) and opposite (para) to it.
Halogenation: Halogenation can be performed using standard reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst or in a suitable solvent. uri.edu For highly activated rings, the reaction can proceed even without a catalyst. This would introduce a halogen atom at the ortho and/or para positions of the butoxyphenyl ring.
Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which is a versatile functional group that can be further transformed, for example, by reduction to an amino group. Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. chemistrysteps.com The strong activating effect of the butoxy group would facilitate this reaction, directing the nitro group to the ortho and para positions.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation could be used to introduce alkyl or acyl groups, respectively. However, the thiourea moiety might interfere with the Lewis acid catalyst (e.g., AlCl₃) used in these reactions. Protection of the thiourea nitrogens might be necessary before carrying out these transformations.
The directing effects of the butoxy group are summarized below:
| Reaction Type | Reagents | Expected Position of Substitution |
| Halogenation | Br₂, FeBr₃ | Ortho, Para |
| Nitration | HNO₃, H₂SO₄ | Ortho, Para |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho, Para (potential for catalyst complexation) |
Heterogenization and Immobilization Techniques for Catalytic Applications
Thiourea derivatives are effective hydrogen-bond donor catalysts for a variety of organic reactions. wikipedia.org Immobilizing these catalysts on a solid support (heterogenization) offers significant advantages, including ease of separation from the reaction mixture, catalyst recyclability, and suitability for use in continuous flow reactors.
Polymer-Supported Thioureas: One common approach is to covalently attach the thiourea moiety to a polymer backbone, such as polystyrene. edulll.gr This can be achieved by starting with a functionalized polymer (e.g., aminomethyl polystyrene) and building the thiourea catalyst onto it. researchgate.net For example, a primary amine-thiourea catalyst can be attached to a crosslinked polystyrene-divinyl benzene (B151609) resin, resulting in a supported catalyst that can be used in reactions like the Michael addition. edulll.gr
Silica-Grafted Thioureas: Inorganic supports like silica (B1680970) are also widely used. Thiourea can be immobilized on silica by first functionalizing the silica surface with a linker molecule, such as an organosilane containing a reactive group (e.g., a chloro or iodo group). The thiourea derivative is then covalently attached to this linker. For example, silica can be functionalized with 3-(chloropropyl)triethoxysilane, and after converting the chloro group to a more reactive iodo group, the thiourea can be immobilized on the surface. asianpubs.org
These heterogenized catalysts can be used in packed-bed reactors for continuous flow processes, combining the benefits of organocatalysis with the efficiency of flow chemistry. nih.govrsc.org The choice of support and linker can influence the catalyst's activity and stability. researchgate.net
Advanced Spectroscopic and Structural Elucidation of Thiourea, 3 Butoxyphenyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous assignment of the chemical structure of (3-butoxyphenyl)thiourea in solution. A multi-pronged approach employing one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for a complete structural elucidation.
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of (3-butoxyphenyl)thiourea is anticipated to exhibit a series of distinct signals corresponding to the various protons in the molecule. The aromatic protons of the 3-butoxyphenyl ring would appear as a complex multiplet pattern in the downfield region, typically between δ 6.5 and 7.5 ppm, due to spin-spin coupling. The protons of the butoxy chain would resonate at higher field strengths. Specifically, the methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) are expected around δ 4.0 ppm, while the subsequent methylene groups (-CH₂-CH₂-) and the terminal methyl group (-CH₃) would appear progressively upfield. The protons of the thiourea (B124793) moiety (NH and NH₂) would likely present as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
The ¹³C NMR spectrum would provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbon of the thiocarbonyl group (C=S) is expected to be the most deshielded, appearing significantly downfield. The aromatic carbons would resonate in the typical range of δ 110-160 ppm, with the carbon attached to the butoxy group appearing at a lower field due to the electron-donating effect of the oxygen. The signals for the aliphatic carbons of the butoxy group would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for (3-butoxyphenyl)thiourea
| Protons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic-H | 6.5 - 7.5 |
| NH/NH₂ | Variable (broad singlets) |
| O-CH₂ | ~4.0 |
| -CH₂-CH₂- | ~1.5 - 1.8 |
Table 2: Predicted ¹³C NMR Chemical Shifts for (3-butoxyphenyl)thiourea
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=S | >180 |
| Aromatic-C | 110 - 160 |
| O-CH₂ | ~68 |
| -CH₂-CH₂- | ~19 - 31 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination
To definitively establish the connectivity of atoms within the (3-butoxyphenyl)thiourea molecule, a series of two-dimensional NMR experiments would be crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This would be instrumental in tracing the connectivity within the butoxy chain by observing cross-peaks between the O-CH₂, the adjacent CH₂, and so on, down to the terminal methyl group. It would also help to assign the relative positions of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal, confirming the assignments made from the one-dimensional spectra.
Variable Temperature NMR Studies for Conformational Dynamics
The conformational dynamics of (3-butoxyphenyl)thiourea, particularly concerning rotation around the C-N bonds of the thiourea group and the C-O bond of the butoxy group, could be investigated using variable temperature (VT) NMR studies. By acquiring NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals. At lower temperatures, the rotation around certain bonds may become slow on the NMR timescale, leading to the appearance of distinct signals for different conformers. Coalescence of these signals at higher temperatures would allow for the determination of the energy barriers to rotation, providing valuable insight into the molecule's flexibility and preferred conformations in solution.
Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions
A definitive understanding of the three-dimensional arrangement of (3-butoxyphenyl)thiourea in the solid state can only be achieved through single-crystal X-ray diffraction analysis. This powerful technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unparalleled view of the molecule's solid-state conformation and its interactions with neighboring molecules.
Crystal Packing Analysis and Hydrogen Bonding Networks
Table 3: Potential Hydrogen Bond Interactions in Crystalline (3-butoxyphenyl)thiourea
| Donor | Acceptor | Type of Interaction |
|---|---|---|
| N-H (thiourea) | S=C (thiourea) | Intermolecular Hydrogen Bond |
Conformational Analysis in the Crystalline State
The single-crystal X-ray structure would provide a static snapshot of the preferred conformation of (3-butoxyphenyl)thiourea in the solid state. Key conformational features, such as the planarity of the thiourea group and the orientation of the 3-butoxyphenyl ring relative to the thiourea moiety, would be precisely determined. The torsion angles around the C-N and C-O bonds would reveal the specific spatial arrangement of the different parts of the molecule. This information is critical for understanding the steric and electronic factors that govern the molecule's shape and how it presents itself for intermolecular interactions within the crystal.
Disorder and Polymorphism Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. Thiourea derivatives, particularly N-arylthioureas, are known to be susceptible to polymorphism. nih.govmdpi.com This phenomenon primarily arises from the conformational flexibility around the C-N single bonds of the thiourea backbone and the diverse intermolecular hydrogen-bonding motifs that can be adopted.
In the case of Thiourea, (3-butoxyphenyl)-, several factors contribute to its potential for polymorphic behavior:
Conformational Isomerism: Rotation around the C-N bonds can lead to different conformers, such as syn (cis) or anti (trans) arrangements of the phenyl group relative to the thiocarbonyl sulfur atom.
Hydrogen Bonding: The N-H protons of the thiourea moiety are effective hydrogen bond donors, while the sulfur atom is a strong acceptor. This leads to the formation of robust intermolecular N-H···S hydrogen bonds, which can organize molecules into different supramolecular structures, such as dimers or catemeric chains.
Butoxy Group Flexibility: The n-butoxy chain introduces additional conformational freedom, allowing for different packing arrangements to accommodate its various spatial orientations.
Computational studies on similar symmetrically substituted thioureas have shown that different conformers (e.g., trans-trans, cis-trans) can be very close in energy, suggesting that multiple forms might coexist or be accessible under different crystallization conditions. mdpi.com The interplay between strong N-H···S hydrogen bonds and weaker interactions like C-H···π or van der Waals forces involving the butoxy group can lead to a complex potential energy landscape with multiple stable crystalline forms. The specific polymorph obtained would likely be influenced by factors such as solvent choice, temperature, and rate of crystallization.
Table 1: Potential Factors Influencing Polymorphism in Thiourea, (3-butoxyphenyl)-
| Factor | Description | Potential Outcome |
| Molecular Conformation | Rotation around the aryl-N and C-N bonds can result in different spatial arrangements of the butoxyphenyl and amino groups relative to the C=S bond. | Leads to conformational polymorphs with distinct molecular packing and lattice energies. |
| Hydrogen Bonding Motifs | The primary N-H···S hydrogen bonds can form different synthons, such as centrosymmetric dimers or extended chains. | Results in packing polymorphism, where the fundamental molecular conformation is the same but the crystal packing differs. |
| Crystallization Conditions | Solvent polarity, temperature, and cooling rate can influence which polymorph nucleates and grows. | Different solvents can template unique packing arrangements, leading to the isolation of solvent-induced polymorphs or solvates. |
| Butoxy Chain Orientation | The flexible butyl chain can adopt various conformations, which can affect the overall molecular packing efficiency. | May lead to crystalline disorder if the chain is not well-ordered, or different polymorphs to optimize packing. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing molecular structure. The techniques are complementary; IR spectroscopy is sensitive to changes in dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. kurouskilab.com For Thiourea, (3-butoxyphenyl)-, the spectra would be rich with information, revealing characteristic vibrations of the thiourea core, the substituted aromatic ring, and the alkyl ether chain.
Expected Vibrational Modes:
N-H Vibrations: The N-H stretching vibrations of the primary amine and secondary amide groups are expected to appear in the 3100-3400 cm⁻¹ region. In the solid state, these bands are often broad due to intermolecular hydrogen bonding.
C-H Vibrations: Aromatic C-H stretching modes are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butoxy group (symmetric and asymmetric) would appear in the 2850-2960 cm⁻¹ range. scifiniti.com
C=S and C-N Vibrations (Thioamide Bands): The thiourea core gives rise to several characteristic bands. The C=S stretching vibration (Thioamide I band) is expected around 700-850 cm⁻¹ and is often coupled with other modes. The C-N stretching and N-H bending vibrations (Thioamide II and III bands) appear in the 1300-1550 cm⁻¹ region. These bands are sensitive to conformation and hydrogen bonding.
Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene (B151609) ring typically produce a series of sharp bands between 1450 and 1610 cm⁻¹.
Ether Linkage: The characteristic asymmetric C-O-C stretching of the aryl-alkyl ether is expected as a strong band in the IR spectrum around 1220-1260 cm⁻¹, while the symmetric stretch would be found near 1020-1075 cm⁻¹. researchgate.net
Table 2: Predicted Vibrational Frequencies for Thiourea, (3-butoxyphenyl)-
| Wavenumber (cm⁻¹) Range | Assignment | Functional Group | Expected IR Intensity | Expected Raman Intensity |
| 3100 - 3400 | ν(N-H) | Thiourea Amine/Amide | Medium-Strong | Weak |
| 3000 - 3100 | ν(C-H) | Aromatic | Medium | Strong |
| 2850 - 2960 | ν(C-H) | Aliphatic (Butoxy) | Medium-Strong | Medium |
| 1580 - 1610 | ν(C=C) | Aromatic Ring | Medium-Strong | Strong |
| 1450 - 1550 | δ(N-H) + ν(C-N) | Thioamide II | Strong | Medium |
| 1220 - 1260 | νas(C-O-C) | Aryl-Alkyl Ether | Strong | Weak |
| 1020 - 1075 | νs(C-O-C) | Aryl-Alkyl Ether | Medium | Medium |
| 700 - 850 | ν(C=S) | Thioamide I | Medium | Strong |
Mass Spectrometry (HRMS, ESI-MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of a compound's molecular formula. For Thiourea, (3-butoxyphenyl)- (C₁₁H₁₆N₂OS), the exact mass of the neutral molecule is 224.1034 Da. Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as the protonated molecule, [M+H]⁺. HRMS would detect this ion at an m/z of 225.1112, confirming the elemental composition.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. Key fragmentation pathways would involve the butoxy group and the thiourea moiety. libretexts.orgchemguide.co.uk
Predicted Fragmentation Pathways:
Loss of Butene: A common pathway for protonated alkoxybenzenes is the loss of the alkene via a McLafferty-type rearrangement or related mechanism, resulting in the loss of butene (C₄H₈, 56 Da). This would produce a prominent fragment ion corresponding to (3-hydroxyphenyl)thiourea.
Loss of the Butyl Radical: Cleavage of the O-butyl bond could lead to the loss of a butyl radical (•C₄H₉, 57 Da), although this is more common in electron ionization (EI) spectra.
Alpha-Cleavage of the Ether: Cleavage of the C-C bond alpha to the ether oxygen is another possibility, leading to the loss of a propyl radical (•C₃H₇, 43 Da).
Cleavage of the Thiourea Moiety: The C-N bond between the phenyl ring and the thiourea group can cleave, leading to fragments corresponding to the butoxyaniline ion and the thiourea fragment.
Table 3: Predicted ESI-MS/MS Fragments for [C₁₁H₁₆N₂OS+H]⁺
| m/z (Predicted) | Lost Neutral Fragment | Formula of Fragment Ion | Proposed Structure of Fragment Ion |
| 225.1112 | - | C₁₁H₁₇N₂OS⁺ | Protonated Molecular Ion |
| 169.0538 | C₄H₈ (Butene) | C₇H₉N₂OS⁺ | Protonated (3-hydroxyphenyl)thiourea |
| 166.1028 | NH₃ | C₁₁H₁₄NOS⁺ | Ion from loss of ammonia (B1221849) |
| 152.0456 | H₂NCS | C₁₀H₁₄NO⁺ | Protonated 3-butoxyaniline (B1281059) |
| 109.0555 | C₄H₈ + H₂NCS | C₆H₇NO⁺ | Protonated 3-aminophenol |
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and conjugation system. The spectrum of Thiourea, (3-butoxyphenyl)- in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) would be dominated by transitions associated with the phenyl ring and the thiocarbonyl group.
The benzene ring is a well-known chromophore, and its absorption is modified by substituents. The butoxy group (-OC₄H₉) is an auxochrome, an electron-donating group that, through its lone pair electrons on the oxygen, interacts with the π-system of the benzene ring. This interaction increases the energy of the highest occupied molecular orbital (HOMO) and typically causes a bathochromic (red) shift of the π → π* transitions compared to unsubstituted benzene.
The thiocarbonyl group (C=S) also possesses its own characteristic electronic transitions. A weak n → π* transition, formally forbidden but often observed, is expected at longer wavelengths (lower energy), while a more intense π → π* transition occurs at shorter wavelengths (higher energy). researchgate.net
π → π transitions:* Associated with the substituted benzene ring, likely appearing as one or more strong absorption bands in the 200-280 nm range.
n → π transition:* Associated with the C=S group, expected as a weaker absorption band at a longer wavelength, potentially above 300 nm, which may be partially obscured by the tail of the stronger π → π* bands.
Table 4: Predicted UV-Vis Absorption Data for Thiourea, (3-butoxyphenyl)-
| λ_max Range (nm) | Type of Transition | Chromophore | Expected Molar Absorptivity (ε) |
| ~210-230 | π → π | Phenyl Ring (E2-band) | High (>10,000) |
| ~260-280 | π → π | Phenyl Ring (B-band) | Moderate (1,000 - 5,000) |
| ~300-340 | n → π* | Thiocarbonyl (C=S) | Low (<1,000) |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination in Asymmetric Derivatives
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of a chiral molecule with left- and right-circularly polarized light. Thiourea, (3-butoxyphenyl)- itself is an achiral molecule and, as such, would not produce a CD or ORD signal.
However, chiroptical techniques would become indispensable for the analysis of asymmetric derivatives. Chirality could be introduced into the molecule in several ways, for instance:
By using a chiral precursor to form the ether linkage, such as (R)- or (S)-sec-butanol, leading to Thiourea, (3-(sec-butoxy)phenyl)-.
By attaching a chiral auxiliary to the second nitrogen atom of the thiourea moiety.
For such a chiral derivative, the thiocarbonyl group and the aromatic ring act as powerful chromophores. When placed in a chiral environment, their electronic transitions (as observed in UV-Vis spectroscopy) will exhibit differential absorption of circularly polarized light, giving rise to positive or negative signals in the CD spectrum known as Cotton effects. acs.org
The n → π* transition of the thiocarbonyl group is particularly sensitive to its chiral surroundings and typically produces a distinct Cotton effect in the CD spectrum. acs.org The sign and intensity of this effect are directly related to the stereochemistry of the molecule. This allows CD spectroscopy to be used for:
Determination of Enantiomeric Excess (ee): The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the signal of a sample to that of a pure enantiomer, the ee can be accurately determined.
Assignment of Absolute Configuration: By comparing experimental CD spectra with those predicted by quantum chemical calculations or with spectra of structurally related compounds of known configuration, the absolute stereochemistry (R/S) can often be assigned.
Therefore, while not applicable to the parent compound, chiroptical spectroscopy is a critical tool for the stereochemical elucidation of any chiral analogues of Thiourea, (3-butoxyphenyl)-. acs.orgnih.gov
Computational Chemistry and Theoretical Studies of Thiourea, 3 Butoxyphenyl
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like Thiourea (B124793), (3-butoxyphenyl)-.
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For Thiourea, (3-butoxyphenyl)-, this process involves finding the minimum energy conformation by exploring various rotational possibilities (dihedral angles) around the single bonds, particularly in the butoxy and phenylthiourea (B91264) moieties.
Computational studies on related substituted thiourea derivatives have shown that the planarity of the thiourea group and the orientation of the phenyl ring are key structural features. nih.govsunway.edu.my For instance, in a study on 1,3-diisobutyl thiourea, DFT calculations at the B3LYP/6-311G level of theory were used to optimize the molecular geometry, and the calculated bond lengths and angles showed good agreement with experimental X-ray diffraction data. scispace.comsemanticscholar.orgscienceopen.com Similar calculations for Thiourea, (3-butoxyphenyl)- would reveal the preferred spatial arrangement of the butoxy group relative to the phenyl ring and the conformation of the thiourea backbone.
Table 1: Hypothetical Optimized Geometrical Parameters for Thiourea, (3-butoxyphenyl)- based on DFT Calculations.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=S | 1.68 | - | - |
| C-N (amide) | 1.38 | - | - |
| N-C (phenyl) | 1.42 | - | - |
| C-O (ether) | 1.37 | - | - |
| C-N-C (thiourea) | - | 125 | - |
| C-S-N-C | - | - | 180 (trans) / 0 (cis) |
| O-C-C-C (butoxy) | - | - | Variable (gauche/anti) |
Note: The data in this table is illustrative and based on typical values for similar compounds. Specific computational studies on Thiourea, (3-butoxyphenyl)- are required for accurate values.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.com A smaller energy gap suggests that the molecule is more reactive.
For substituted phenylthiourea derivatives, DFT calculations have been used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. tandfonline.com In a study on phenylthiourea-based pyrazole, thiazole, and pyran compounds, FMO analysis revealed that the HOMO was typically localized on the phenylthiourea moiety, while the LUMO was distributed over the heterocyclic ring. tandfonline.com A similar analysis for Thiourea, (3-butoxyphenyl)- would likely show the HOMO concentrated on the electron-rich thiourea and butoxyphenyl groups, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed across the phenyl ring and the C=S bond.
Table 2: Representative Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for a Substituted Phenylthiourea Derivative.
| Parameter | Value (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.75 |
| Energy Gap (ΔE) | 4.50 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.75 |
| Global Hardness (η) | 2.25 |
| Chemical Potential (μ) | -4.00 |
| Electrophilicity Index (ω) | 3.56 |
Note: This data is from a representative study on a substituted phenylthiourea and is not specific to Thiourea, (3-butoxyphenyl)-. The values serve to illustrate the type of information obtained from FMO analysis. nih.govrasayanjournal.co.in
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.net It provides a detailed picture of the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. These interactions contribute to the stability of the molecule.
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
While DFT is widely used, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide higher accuracy for energetic and spectroscopic properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, are often used to benchmark results from DFT calculations.
For Thiourea, (3-butoxyphenyl)-, high-accuracy ab initio calculations could be employed to predict thermochemical properties such as the heat of formation and to simulate spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. Theoretical studies on thiourea and its derivatives have utilized ab initio methods to investigate hydrogen bonding and crystal structures, demonstrating the power of these methods in understanding intermolecular interactions. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution and Solid States
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. scispace.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational changes, diffusion, and interactions of Thiourea, (3-butoxyphenyl)- in different environments, such as in solution or in the solid state.
For instance, MD simulations could be used to study how the butoxy chain of Thiourea, (3-butoxyphenyl)- behaves in a solvent, whether it remains extended or folds back onto the phenyl ring. In the solid state, MD simulations can help in understanding the crystal packing and the nature of intermolecular interactions that stabilize the crystal lattice. Studies on other thiourea derivatives have used MD simulations to investigate their interactions with biological targets, providing a dynamic view of the binding process. jppres.com
Quantum Chemical Descriptors and Structure-Reactivity Relationships
From the electronic structure calculations, various quantum chemical descriptors can be derived to quantify the reactivity of Thiourea, (3-butoxyphenyl)-. These descriptors, such as ionization potential, electron affinity, global hardness, and electrophilicity index, provide a quantitative basis for structure-reactivity relationships. rasayanjournal.co.in
By calculating these descriptors for a series of related thiourea derivatives, it is possible to establish correlations between their electronic properties and their observed chemical or biological activities. For example, a higher electrophilicity index might correlate with increased reactivity towards nucleophiles. Such quantitative structure-activity relationship (QSAR) studies are invaluable in the rational design of new compounds with desired properties.
Transition State Theory and Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides powerful tools for elucidating the intricate details of chemical reaction mechanisms, with Transition State Theory (TST) serving as a cornerstone for understanding reaction kinetics. For thiourea derivatives, including (3-butoxyphenyl)thiourea, computational methods such as Density Functional Theory (DFT) are employed to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.
The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. mdpi.com By locating the geometry of the transition state and calculating its energy, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate.
For substituted phenylthioureas, a common reaction studied computationally is cyclization, which leads to the formation of various heterocyclic compounds. DFT calculations can be used to model the reaction pathway of such cyclizations. For instance, in the cyclization of a generic N-acylthiourea, the mechanism can be elucidated by identifying the transition state for the intramolecular nucleophilic attack of the sulfur or nitrogen atom onto the carbonyl carbon. The calculated activation energy provides insight into the feasibility and kinetics of the reaction.
Computational studies on related thiourea derivatives have shown that the nature and position of substituents on the phenyl ring can significantly influence the activation energy and the geometry of the transition state. For (3-butoxyphenyl)thiourea, the electron-donating nature of the butoxy group at the meta position would be expected to influence the electron density distribution within the molecule, thereby affecting the nucleophilicity of the thiourea moiety and the stability of the transition state.
Below is a representative data table illustrating the kind of information that can be obtained from DFT calculations for the transition state of a hypothetical cyclization reaction of a substituted phenylthiourea.
| Parameter | Value | Description |
|---|---|---|
| Activation Energy (ΔE‡) | 25.8 kcal/mol | The energy barrier for the reaction, calculated as the difference in energy between the transition state and the reactant. |
| Key Bond Distance in TS (C-S) | 2.15 Å | The distance between the forming carbon-sulfur bond in the transition state structure. |
| Imaginary Frequency | -250 cm-1 | The single imaginary vibrational frequency that confirms the structure as a true transition state, corresponding to the motion along the reaction coordinate. |
Solvent Effects Modeling in Theoretical Studies
The surrounding solvent can have a profound impact on the structure, stability, and reactivity of a molecule. Computational chemistry models the influence of the solvent through various methods, with the Polarizable Continuum Model (PCM) being one of the most widely used. nih.gov In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach allows for the calculation of solvation energies and the study of how the solvent affects the electronic properties of the solute.
For Thiourea, (3-butoxyphenyl)-, the polarity of the solvent is expected to influence its conformational equilibrium and electronic properties, such as the dipole moment. The interaction between the solute's charge distribution and the solvent's dielectric continuum leads to a stabilization of the solute, the extent of which depends on the polarity of both the solute and the solvent.
Computational studies on analogous phenylthiourea derivatives have demonstrated that the dipole moment of these molecules generally increases with increasing solvent polarity. This is due to the polarization of the solute's electron density by the reaction field of the solvent. Furthermore, solvent effects can influence the relative energies of different conformers and even the transition states of reactions.
The effect of the solvent on the electronic absorption spectra of thiourea derivatives can also be modeled using Time-Dependent DFT (TD-DFT) in conjunction with PCM. These calculations can predict the shift in the absorption maxima (λmax) upon changing the solvent, providing insights into the nature of the electronic transitions and the solute-solvent interactions.
The following interactive data table provides illustrative data on how the calculated dipole moment and total energy of a substituted phenylthiourea might change with the solvent, as predicted by DFT calculations using the PCM.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Total Energy (Hartree) |
|---|---|---|---|
| Gas Phase | 1.00 | 4.52 | -850.12345 |
| Toluene | 2.38 | 5.89 | -850.12567 |
| Acetone | 20.70 | 7.15 | -850.12891 |
| Water | 78.39 | 7.82 | -850.13012 |
Thiourea, 3 Butoxyphenyl in Organocatalysis
Principles of Thiourea-Based Organocatalysis
Thiourea (B124793) derivatives function as highly effective hydrogen-bond donors to catalyze a wide array of organic transformations. Their catalytic power stems from the ability of the two N-H protons to form non-covalent bonds with electrophilic substrates, thereby activating them towards nucleophilic attack. The general effectiveness of these catalysts is often enhanced by modifying their structure to create bifunctional systems or to impart chirality for asymmetric reactions.
The core of thiourea's catalytic activity lies in its capacity for double hydrogen-bond donation. The two N-H groups can simultaneously interact with a Lewis basic site on a substrate, such as the oxygen atom of a carbonyl group or a nitro group. researchgate.netrsc.org This bifurcated hydrogen bonding withdraws electron density from the substrate, effectively lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic activation renders the electrophile significantly more susceptible to attack by a nucleophile.
The strength of this hydrogen bonding, and thus the catalytic activity, can be tuned by the substituents on the thiourea nitrogen atoms. Attaching electron-withdrawing groups to the aryl rings of the catalyst increases the acidity of the N-H protons, leading to stronger hydrogen bonds and enhanced catalytic rates. rsc.org The N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often called Schreiner's catalyst, is a prominent example where this principle is used to create a highly active organocatalyst. rsc.org
To further enhance efficiency and control, thiourea moieties are often incorporated into more complex molecules to create bifunctional catalysts. libretexts.orgmdpi.com In this design, the thiourea group acts as a Lewis acid to activate the electrophile via hydrogen bonding, while a strategically positioned Brønsted or Lewis basic group (such as a tertiary amine, primary amine, or an amino alcohol) on the same scaffold simultaneously activates the nucleophile. libretexts.orgmdpi.comnih.gov
This dual activation model is particularly effective. The basic site can deprotonate a pro-nucleophile to generate a more reactive species, or it can activate a nucleophile through its own hydrogen bonding interactions. By binding both the electrophile and the nucleophile, the bifunctional catalyst brings the two reactants together in a highly organized transition state, accelerating the reaction and often controlling the stereochemical outcome. libretexts.orgmdpi.com
A key advantage of thiourea organocatalysis is its application in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. This is achieved by constructing the catalyst on a rigid chiral backbone. By tethering the thiourea and any additional functional groups to a stereochemically defined scaffold, a chiral environment is created around the active site.
Commonly used chiral scaffolds include derivatives of 1,2-diamines (like 1,2-diaminocyclohexane), amino acids, and natural products such as cinchona alkaloids. aalto.firsc.org This rigid framework orients the bound substrates in a specific three-dimensional arrangement, forcing the nucleophile to attack the electrophile from one face in preference to the other. This facial bias in the transition state leads to the selective formation of one enantiomer of the product, often with high levels of enantiomeric excess (ee).
Applications of Thiourea, (3-butoxyphenyl)- as an Organocatalyst in Model Reactions
While the principles described above apply broadly to the thiourea class of catalysts, a detailed search of scientific literature did not yield specific research findings or data on the application of Thiourea, (3-butoxyphenyl)- as an organocatalyst in Michael, Aldol, or Mannich reactions. The field has predominantly focused on derivatives with strong electron-withdrawing groups or those integrated into complex chiral bifunctional systems.
Therefore, the following sections describe the hypothetical role of a simple thiourea catalyst like Thiourea, (3-butoxyphenyl)- in these reactions based on established mechanisms. Due to the lack of specific experimental data for this compound, data tables on reaction yields and enantioselectivities cannot be generated.
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction between a nucleophile (the Michael donor) and an α,β-unsaturated carbonyl compound (the Michael acceptor). In an organocatalytic context, a thiourea catalyst would activate the Michael acceptor. libretexts.orgmdpi.com
For instance, in the addition of a malonate ester to a nitroolefin, the thiourea N-H groups would form hydrogen bonds with the oxygen atoms of the nitro group. This interaction would polarize the molecule, increasing the electrophilicity of the β-carbon and facilitating the attack by the enolate of the malonate. A simple catalyst like Thiourea, (3-butoxyphenyl)- would likely require a separate base (co-catalysis) to generate the nucleophilic enolate. A bifunctional catalyst, by contrast, would have this basic functionality built-in. mdpi.com
The Aldol and Mannich reactions are cornerstone methods for constructing carbon-carbon and carbon-nitrogen bonds, respectively.
In a potential Aldol reaction , a thiourea catalyst would activate the carbonyl group of an aldehyde electrophile. nih.govnih.gov By forming hydrogen bonds with the aldehyde's oxygen atom, the catalyst would make the carbonyl carbon more susceptible to attack by an enol or enolate nucleophile derived from a ketone or another aldehyde. nih.gov
Similarly, in a Mannich reaction , the electrophile is typically an imine. nih.govbeilstein-journals.org The thiourea catalyst would activate the imine by forming hydrogen bonds with the nitrogen atom (or a substituent thereon), lowering its LUMO and preparing it for attack by a nucleophile, such as an enol or enamine. beilstein-journals.org For simple catalysts without an integrated basic site, these reactions would likely proceed slowly unless a co-catalyst is used to generate the required nucleophilic species.
Strecker and Biginelli Reactions
The Strecker synthesis is a fundamental method for producing α-amino acids, typically involving the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide. Chiral thiourea catalysts are known to facilitate asymmetric versions of this reaction through hydrogen bonding interactions, which activate the imine electrophile towards nucleophilic attack by cyanide. This activation is achieved by the two N-H protons of the thiourea moiety forming hydrogen bonds with the imine nitrogen, thereby lowering the LUMO of the imine and enhancing its reactivity.
Similarly, the Biginelli reaction is a multi-component reaction that yields dihydropyrimidinones, valuable scaffolds in medicinal chemistry. The reaction involves an aldehyde, a β-ketoester, and a urea (B33335) or thiourea. In this context, a thiourea catalyst could potentially activate the aldehyde component via hydrogen bonding, facilitating the initial condensation with urea/thiourea and the subsequent steps of the reaction cascade. While numerous thiourea derivatives have been successfully employed as catalysts for both Strecker and Biginelli reactions, specific data on the efficacy and selectivity of Thiourea, (3-butoxyphenyl)- in these transformations is not documented.
Cycloaddition Reactions
Thiourea organocatalysts have proven effective in promoting various cycloaddition reactions, including Diels-Alder and [3+2] cycloadditions. The catalytic action in these reactions also relies on the ability of the thiourea to act as a hydrogen-bond donor. By activating the electrophilic component of the reaction, such as an α,β-unsaturated ketone or aldehyde, the catalyst enhances the reaction rate and can control the stereochemical outcome. The bifunctional nature of some thiourea catalysts, often incorporating a basic moiety, allows for the simultaneous activation of both the electrophile and the nucleophile. Again, while the general catalytic principle is well-established, specific examples and detailed research findings concerning the use of Thiourea, (3-butoxyphenyl)- in cycloaddition reactions are not present in the available literature.
Enantioselective Catalysis Mediated by Chiral Derivatives of Thiourea, (3-butoxyphenyl)-
The development of enantioselective catalysis is a cornerstone of modern organic synthesis. Chiral thiourea derivatives, which incorporate a stereogenic center or a chiral scaffold, are widely used to induce enantioselectivity in a variety of reactions. The chiral environment created by the catalyst directs the approach of the nucleophile to the electrophile, leading to the preferential formation of one enantiomer over the other.
To achieve enantioselective catalysis with a derivative of Thiourea, (3-butoxyphenyl)- , a chiral moiety would need to be incorporated into its structure. This could be achieved, for example, by introducing a chiral amine or alcohol substituent. The resulting chiral catalyst would then be expected to create a well-defined chiral pocket that can effectively discriminate between the two prochiral faces of the substrate. However, at present, there are no published studies detailing the synthesis or application of chiral derivatives of Thiourea, (3-butoxyphenyl)- for enantioselective catalysis.
Mechanistic Investigations of Thiourea, (3-butoxyphenyl)- Catalyzed Reactions
Understanding the mechanism of a catalyzed reaction is crucial for its optimization and further development. Mechanistic studies typically involve a combination of kinetic analysis, isotopic labeling experiments, and spectroscopic monitoring.
Kinetic Studies and Reaction Order Determination
Kinetic studies are performed to determine the rate law of a reaction, which provides insights into the composition of the rate-determining step. By systematically varying the concentrations of the reactants and the catalyst and observing the effect on the initial reaction rate, the order of the reaction with respect to each component can be determined. For a hypothetical reaction catalyzed by Thiourea, (3-butoxyphenyl)- , such studies would reveal whether the catalyst is involved in the rate-determining step and whether it operates as a monomer or an aggregate.
Isotopic Labeling Experiments
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. By selectively replacing an atom in a reactant or catalyst with one of its isotopes (e.g., replacing hydrogen with deuterium), the movement of that atom throughout the reaction can be traced. For instance, in a thiourea-catalyzed reaction, deuterating the N-H protons of the catalyst could help to confirm their role in proton transfer steps or in hydrogen bonding to the substrate.
In Situ Spectroscopic Monitoring of Catalytic Cycles
Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to monitor the progress of a reaction in real-time. In situ monitoring can provide valuable information about the formation and consumption of intermediates in the catalytic cycle. For a reaction catalyzed by Thiourea, (3-butoxyphenyl)- , these techniques could potentially identify catalyst-substrate complexes and other key intermediates, providing direct evidence for the proposed mechanism.
Despite the established utility of these mechanistic investigation techniques, their application to reactions specifically catalyzed by Thiourea, (3-butoxyphenyl)- has not been reported.
Catalyst Recycling and Reusability Studies for Thiourea, (3-butoxyphenyl)- Derivatives
The practical applicability and economic viability of organocatalysis in both academic and industrial settings are significantly enhanced by the ability to recycle and reuse the catalyst. For derivatives of Thiourea, (3-butoxyphenyl)-, as with many other organocatalysts, research efforts have focused on developing strategies to recover the catalyst from the reaction mixture and assess its performance over multiple reaction cycles. The primary approach to facilitate catalyst recycling is through immobilization onto solid supports, which transforms the typically homogeneous catalyst into a heterogeneous one, allowing for simple separation by filtration.
Strategies for Catalyst Recycling
The most prevalent strategy for enhancing the recyclability of thiourea-based catalysts, including those with alkoxy-substituted phenyl rings analogous to the 3-butoxyphenyl group, is immobilization on insoluble supports. This approach addresses the common challenge of separating the catalyst from the reaction products and unreacted starting materials.
Polymer-Supported Catalysts: Cross-linked polystyrene has been a popular choice for the immobilization of various organocatalysts. The thiourea catalyst can be covalently attached to the polymer backbone. This heterogenization allows for the catalyst to be easily recovered by simple filtration after the reaction is complete. The recovered catalyst can then be washed and dried before being used in subsequent reaction cycles. Drawbacks of some earlier polymer-supported systems, such as issues with reaction efficiency and polymer stability after repeated cycles, have been addressed through improved rational design and synthesis of the polymer support.
Porous Organic Polymers (POPs): Another advanced support matrix is the use of porous organic polymers. These materials offer high surface areas and tunable porosity, which can enhance catalytic activity by improving the accessibility of active sites. Thiourea moieties can be incorporated as integral linkages within the POP structure. This not only ensures the heterogeneity of the catalyst but can also lead to very high catalytic efficiency.
Research Findings on Reusability
While specific studies detailing the recycling of Thiourea, (3-butoxyphenyl)- are not extensively documented in publicly available literature, the reusability of structurally related polymer-supported and porous organic polymer-based thiourea catalysts has been demonstrated in various asymmetric reactions, such as the Michael addition. These studies provide a strong indication of the potential for developing recyclable catalytic systems based on (3-butoxyphenyl)thiourea derivatives.
One study on porous organic polymers with thiourea linkages (POP-TUs) demonstrated excellent recyclability and reusability in the Michael reaction. After five consecutive runs, only a 2% decline in the isolated yield was observed, showcasing the robustness of the immobilized catalyst.
In another instance, a diphenylethylenediamine-derived thiourea organocatalyst was evaluated for its recyclability in the enantioselective Michael addition. The results from four consecutive tests indicated that the catalyst was sufficiently recyclable, maintaining high product yields (98.3–99.5%) and enantioselectivity (99%) throughout the cycles.
The following interactive data table summarizes the typical performance of a polymer-supported thiourea catalyst over several cycles in a representative Michael addition reaction, based on findings for analogous systems.
| Cycle | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 95 | 92 |
| 2 | 94 | 91 |
| 3 | 93 | 91 |
| 4 | 92 | 90 |
| 5 | 91 | 90 |
This data is representative of typical performance for polymer-supported thiourea catalysts in asymmetric Michael additions and is intended for illustrative purposes.
These findings collectively suggest that derivatives of Thiourea, (3-butoxyphenyl)- could be effectively immobilized on solid supports to create robust, recyclable, and reusable heterogeneous organocatalysts. Such systems would offer significant advantages in terms of sustainability and process economy for asymmetric synthesis. Further research would be beneficial to specifically quantify the recycling efficiency of catalysts derived from Thiourea, (3-butoxyphenyl)-.
Thiourea, 3 Butoxyphenyl in Supramolecular Chemistry and Anion Recognition
Fundamentals of Thiourea-Anion Interactions
The ability of thiourea (B124793) derivatives to bind anions is primarily rooted in the formation of strong and directional hydrogen bonds. The two N-H protons of the thiourea moiety act as hydrogen bond donors, interacting with the electron-rich anionic guest. The strength and selectivity of this interaction are influenced by several factors, including the acidity of the N-H protons, the basicity and geometry of the anion, and the nature of the solvent.
The thiourea group typically forms a bifurcated hydrogen bond with a single anion, where both N-H protons interact with the guest. This creates a chelate-like effect, enhancing the stability of the resulting complex. The geometry of this interaction is crucial; for instance, tetrahedral anions like dihydrogen phosphate (B84403) can form multiple hydrogen bonds with appropriately designed receptors.
The strength of these hydrogen bonds is significantly greater than that of their urea (B33335) counterparts due to the higher acidity of the thiourea N-H protons. The electron-withdrawing nature of the thiocarbonyl group (C=S) polarizes the N-H bonds, making the protons more acidic and better hydrogen bond donors. Aromatic substituents on the thiourea nitrogen atoms can further modulate this acidity; electron-withdrawing groups enhance it, while electron-donating groups can slightly reduce it. In the case of Thiourea, (3-butoxyphenyl)-, the butoxy group is generally considered to be weakly electron-donating through resonance, which might slightly temper the acidity of the N-H protons compared to a simple phenylthiourea (B91264).
Electrostatic interactions: The attraction between the partially positive hydrogen atoms of the thiourea and the negative charge of the anion is a key component of the binding.
π-interactions: The butoxyphenyl group can potentially engage in π-stacking or anion-π interactions, particularly with large, polarizable anions.
Design Principles for Thiourea-Based Anion Receptors
The design of effective thiourea-based anion receptors hinges on several key principles aimed at maximizing binding affinity and selectivity. These include:
Preorganization: The receptor should ideally have a conformation that is complementary to the target anion, minimizing the entropic penalty of binding.
Acidity Tuning: As mentioned, the acidity of the N-H protons can be fine-tuned through the appropriate choice of substituents on the phenyl ring. The 3-butoxyphenyl group in the target molecule would have a specific electronic influence that could be compared with other substituted phenylthioureas to predict its relative binding strength.
Incorporation of Signaling Units: For sensing applications, chromophores or fluorophores can be integrated into the receptor's structure. Anion binding can then induce a change in the spectroscopic properties of the signaling unit, allowing for visual or instrumental detection. While Thiourea, (3-butoxyphenyl)- itself is not a strong chromophore, its phenyl ring could be further functionalized for this purpose.
Anion Binding Studies of Thiourea, (3-butoxyphenyl)-
Spectroscopic titrations are the cornerstone for studying host-guest interactions in solution. By systematically adding an anion to a solution of the thiourea receptor, changes in the spectroscopic signal can be monitored to determine the stoichiometry and binding constant of the complex.
¹H NMR Titration: This is a powerful technique for probing hydrogen bonding. Upon anion binding, the signals of the thiourea N-H protons typically exhibit a significant downfield shift, indicating their involvement in hydrogen bonding. By plotting the change in chemical shift against the anion concentration, a binding isotherm can be generated and fitted to a suitable binding model to calculate the association constant (Kₐ). For example, studies on other phenylthiourea derivatives have shown clear downfield shifts of the N-H protons in the presence of anions like acetate (B1210297) and dihydrogen phosphate.
UV-Vis Titration: If the receptor contains a chromophore, anion binding can perturb its electronic environment, leading to changes in the UV-Vis absorption spectrum. These changes can manifest as a shift in the absorption maximum (wavelength) or a change in the molar absorptivity (intensity). These changes are then used to calculate the binding constant. For instance, nitrophenyl-substituted thioureas often show distinct color changes upon binding with basic anions like fluoride (B91410) or acetate. frontiersin.org
Fluorescence Titration: When a fluorophore is part of the receptor, anion binding can modulate its fluorescence emission through mechanisms such as photoinduced electron transfer (PET) or twisted intramolecular charge transfer (TICT). This can result in either quenching (decrease) or enhancement (increase) of the fluorescence intensity, providing a sensitive method for determining binding affinities.
A hypothetical UV-Vis titration of an alkoxyphenyl thiourea with a generic anion might yield the following data, which could be used to determine the binding constant.
| Anion Concentration (M) | Absorbance at λ_max |
| 0 | 0.500 |
| 1.0 x 10⁻⁵ | 0.525 |
| 2.0 x 10⁻⁵ | 0.550 |
| 5.0 x 10⁻⁵ | 0.610 |
| 1.0 x 10⁻⁴ | 0.690 |
| 2.0 x 10⁻⁴ | 0.780 |
| 5.0 x 10⁻⁴ | 0.890 |
| 1.0 x 10⁻³ | 0.950 |
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of not only the binding constant (Kₐ) but also the enthalpy (ΔH) and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding process.
A typical ITC experiment involves titrating a solution of the anion into a solution of the thiourea receptor in the calorimeter cell. The resulting heat changes are measured after each injection. The data is then fitted to a binding model to extract the thermodynamic parameters.
For a hypothetical binding event of an anion with an alkoxyphenyl thiourea, the ITC data might look as follows:
| Parameter | Value |
| Stoichiometry (n) | 1.05 |
| Binding Constant (Kₐ) | 2.5 x 10⁴ M⁻¹ |
| Enthalpy (ΔH) | -15.2 kJ/mol |
| Entropy (ΔS) | 30.1 J/mol·K |
This data would indicate an enthalpically driven process, which is typical for interactions dominated by hydrogen bonding. The positive entropy change could be attributed to the release of solvent molecules from the binding site upon complexation.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Stoichiometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the stoichiometry of host-guest complexes, providing direct evidence of the binding ratio between a receptor and an anion. nih.gov In the context of thiourea-based receptors, ESI-MS allows for the observation of non-covalent complexes in the gas phase. mdpi.com
When a solution containing a thiourea receptor and an anionic guest is analyzed, ESI-MS can detect the intact supramolecular assembly. For a receptor like Thiourea, (3-butoxyphenyl)- (Receptor, R), upon binding with an anion (A⁻), a 1:1 complex would be observed as a peak corresponding to the mass-to-charge ratio (m/z) of the [R+A]⁻ species in the negative ion mode. Similarly, 2:1 complexes would appear as [R₂+A]⁻. In the positive ion mode, adducts such as [R+H+A]⁺ can sometimes be observed. mdpi.comnih.gov
For example, studies on various thiourea derivatives have successfully used ESI-MS to confirm binding stoichiometries. The analysis of dynamic libraries of related metal complexes containing functionalized ligands has shown that the final distribution of products and their observed speciation in the mass spectrum are dependent on the specific anion present, confirming the interaction in solution. nih.gov The relative intensities of the peaks for the free receptor versus the complexed species can provide qualitative insights into the binding strength, although caution is necessary as ionization efficiencies can vary. nih.gov This method is crucial for validating the binding models proposed from other techniques like NMR or UV-vis titrations.
Selective Anion Recognition by Thiourea, (3-butoxyphenyl)- Scaffolds
The primary function of a thiourea scaffold in supramolecular chemistry is to selectively bind anions. This selectivity is governed by several factors, including the basicity, geometry, and size of the anion, as well as the electronic properties and preorganization of the receptor. Aryl thioureas can form stable complexes with anions that have high charge density and are strong hydrogen bond acceptors, such as fluoride (F⁻), acetate (AcO⁻), and dihydrogen phosphate (H₂PO₄⁻). nih.gov
The N-H protons on the thiourea group are sufficiently acidic to form strong, directional hydrogen bonds. The affinity of phenylthiourea receptors for a range of anions typically follows the trend of the anion's basicity. For instance, studies on analogous 4-nitrophenyl thiourea receptors, which feature an electron-withdrawing group to enhance N-H acidity, show a high affinity for basic anions. nih.govmdpi.com In the case of Thiourea, (3-butoxyphenyl)- , the electron-donating butoxy group would be expected to slightly reduce the acidity of the N-H protons compared to an unsubstituted phenyl ring, potentially altering the absolute binding strength but likely preserving the general selectivity trends.
Research on structurally similar receptors has provided quantitative data on anion binding. A study on bis-thiourea receptor MT4N , which incorporates a 4-nitrophenyl signaling unit, demonstrated its binding affinity for various anions in DMSO. The findings highlight the receptor's high affinity for basic anions, particularly fluoride. nih.gov
| Anion | Binding Constant (log K₁) |
|---|---|
| F⁻ | 5.98 |
| CH₃CO₂⁻ | 4.78 |
| C₆H₅CO₂⁻ | 3.81 |
| H₂PO₄⁻ | 3.78 |
| Cl⁻ | < 2 |
This data, from a study on the MT4N receptor, illustrates the typical selectivity of thiourea-based scaffolds for basic anions like fluoride and acetate over less basic ones like chloride. nih.gov
Development of Thiourea, (3-butoxyphenyl)- Based Sensor Platforms for Anions
The interaction between a thiourea receptor and an anion can be transduced into a measurable signal, forming the basis for chemical sensors. nih.gov When the aryl group attached to the thiourea is a chromophore (a light-absorbing group), anion binding can induce a color change, enabling "naked-eye" detection. mdpi.com This is particularly effective for receptors bearing nitrophenyl groups. nih.govmdpi.com
The mechanism often involves either hydrogen bonding, which perturbs the electronic structure of the chromophore, or, with sufficiently basic anions like fluoride, a partial or full deprotonation of the thiourea N-H protons. nih.gov This deprotonation creates a negative charge that is delocalized across the molecule, significantly altering its light absorption properties and resulting in a dramatic color change. nih.gov For example, solutions of nitrophenyl-thiourea sensors often change from colorless or pale yellow to intense shades of yellow, orange, or red upon the addition of fluoride or acetate. mdpi.com
In addition to colorimetric sensors, fluorescent sensors can be developed by incorporating a fluorophore into the thiourea structure. nih.govtandfonline.com Anion binding can lead to either fluorescence quenching ("turn-off") or enhancement ("turn-on"), providing a highly sensitive detection method. tandfonline.com While Thiourea, (3-butoxyphenyl)- itself is not a strong chromophore, it can be readily modified or incorporated into larger systems with signaling units to create effective colorimetric or fluorescent sensor platforms for specific anions. nih.govdigitellinc.com
Applications in Anion Extraction and Transport Phenomena
Beyond sensing, thiourea-based receptors are valuable for their ability to facilitate the movement of anions across phase boundaries, a process critical for separations science and for mimicking biological ion transport. nih.govnih.gov This can involve liquid-liquid extraction, where the receptor acts as a phase-transfer agent, or transport across lipid bilayer membranes.
In liquid-liquid extraction, a lipophilic thiourea receptor dissolved in an organic solvent can bind to a hydrophilic anion in an aqueous phase, forming a lipophilic complex that is extracted into the organic layer. nih.gov The efficiency and selectivity of this process depend on the receptor's binding affinity and its solubility characteristics.
More advanced applications involve transmembrane anion transport, where thiourea-based carriers embedded in a lipid bilayer can bind to an anion on one side, diffuse across the membrane, and release the anion on the other side. nih.govrsc.org This "mobile carrier" mechanism is essential for developing synthetic transporters to treat channelopathies—diseases caused by malfunctioning protein ion channels. nih.gov Studies on rotaxanes, which are mechanically interlocked molecules, have shown that appending thiourea units to the structure creates highly efficient and selective chloride transporters across synthetic lipid bilayers. nih.govchemrxiv.org The performance of these transporters is often quantified by their EC₅₀ value, which is the concentration required to achieve 50% of the maximum transport rate.
| Compound | Description | EC₅₀ (mol% relative to lipid) |
|---|---|---|
| Rotaxane 1 | Thiourea-functionalized ring | 0.243 |
| Rotaxane 2 | Thiourea-functionalized ring (different axle) | 0.736 |
| Control Rotaxane 3 | No thiourea units | 4.044 |
| Axle 4 | Axle component only | 4.986 |
Data from a study on thiourea-based rotaxanes demonstrates that the presence of thiourea recognition units (Rotaxanes 1 and 2) dramatically enhances the efficiency of chloride transport across lipid membranes compared to control molecules lacking these units. nih.gov
Scaffolds like Thiourea, (3-butoxyphenyl)- , with appropriate lipophilic character, possess the fundamental properties required to function as effective anion extractants and transporters.
Lack of Specific Research Findings for Thiourea, (3-butoxyphenyl)-
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific, detailed research findings for the coordination chemistry of the compound "Thiourea, (3-butoxyphenyl)-". While the coordination behavior of the broader class of N-aryl thiourea ligands is well-documented, scholarly articles detailing the synthesis, characterization, and specific coordination modes of metal complexes involving this particular ligand could not be located.
The general principles of thiourea coordination chemistry suggest that "Thiourea, (3-butoxyphenyl)-" would likely coordinate with metal centers primarily through its sulfur atom or form chelate rings involving both sulfur and nitrogen atoms. However, without experimental data from spectroscopic analysis (such as FT-IR, NMR) or single-crystal X-ray diffraction for its specific metal complexes, any discussion would be purely speculative.
Given the strict requirement to focus solely on "Thiourea, (3-butoxyphenyl)-" and to include detailed, scientifically accurate research findings and data tables, it is not possible to generate the requested article. The creation of such content would necessitate fabricating data, which is not feasible.
Therefore, the article as outlined cannot be constructed based on currently available scientific literature. Further experimental research on the synthesis and characterization of metal complexes with "Thiourea, (3-butoxyphenyl)-" would be required to provide the specific data needed to fulfill this request.
Thiourea, 3 Butoxyphenyl As a Ligand in Metal Coordination Chemistry
Electronic and Magnetic Properties of Thiourea (B124793), (3-butoxyphenyl)- Metal Complexes
No experimental or theoretical data has been found regarding the electronic spectra, magnetic susceptibility, or other magnetic properties of metal complexes formed with the (3-butoxyphenyl)thiourea ligand.
Catalytic Applications of Thiourea, (3-butoxyphenyl)- Metal Complexes
There is no information available in the scientific literature on the use of metal complexes of (3-butoxyphenyl)thiourea as catalysts in any of the following areas:
Structural Diversity and Self-Assembly in Metal-Thiourea, (3-butoxyphenyl)- Frameworks
No crystallographic data or studies on the self-assembly of metal-organic frameworks or coordination polymers involving the (3-butoxyphenyl)thiourea ligand have been reported.
Structure Activity Relationship Sar and Design Principles for Thiourea, 3 Butoxyphenyl Derivatives
Systematic Modification of the (3-butoxyphenyl)- Moiety and its Impact on Reactivity
The (3-butoxyphenyl)- moiety offers several avenues for systematic modification to modulate the reactivity of the thiourea (B124793) core. These modifications primarily revolve around altering the electronic and steric properties of the phenyl ring.
Electronic Effects of Substituents
Introducing additional substituents on the phenyl ring can further modulate these electronic properties. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or alkyl groups enhance the electron density on the phenyl ring and, by extension, on the adjacent nitrogen atom of the thiourea moiety. This increased electron density can enhance the nucleophilicity of the thiourea nitrogens, potentially increasing their reactivity in reactions such as alkylation or acylation. Conversely, introducing electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups decreases the electron density on the phenyl ring. This reduction in electron density is transmitted to the thiourea nitrogens, diminishing their nucleophilicity and potentially lowering their reactivity in nucleophilic reactions.
The position of these substituents relative to the thiourea linkage is also critical. Substituents at the ortho and para positions will have a more pronounced resonance effect compared to those at the meta position.
| Substituent | Position on Phenyl Ring | Electronic Effect | Predicted Impact on Thiourea Nitrogen Nucleophilicity |
|---|---|---|---|
| -OCH3 | ortho, para | Strongly Electron-Donating (Resonance) | Increase |
| -CH3 | ortho, para | Weakly Electron-Donating (Inductive/Hyperconjugation) | Slight Increase |
| -Cl | ortho, para | Electron-Withdrawing (Inductive) > Electron-Donating (Resonance) | Decrease |
| -NO2 | ortho, para | Strongly Electron-Withdrawing (Resonance and Inductive) | Significant Decrease |
Steric Hindrance Considerations
Steric hindrance plays a crucial role in the reactivity of (3-butoxyphenyl)thiourea derivatives. The butoxy group itself, being relatively bulky, can exert some steric influence on the adjacent positions of the phenyl ring. Introducing bulky substituents, particularly at the ortho positions (positions 2 and 6) of the phenyl ring, can significantly hinder the approach of reactants to the thiourea moiety.
This steric crowding can have several consequences:
Reduced Reaction Rates: Bulky ortho-substituents can sterically shield the thiourea nitrogen atoms, slowing down the rate of reactions that require nucleophilic attack by these nitrogens.
Conformational Changes: Large substituents can force the phenyl ring to rotate out of planarity with the thiourea group. This can disrupt conjugation and alter the electronic properties of the molecule, indirectly affecting reactivity.
Selectivity: In cases where multiple reaction sites are available, steric hindrance can be exploited to direct reactants to a less hindered position, thereby achieving regioselectivity.
For instance, the synthesis of N-acyl derivatives might be slower for an ortho-substituted (3-butoxyphenyl)thiourea compared to its unsubstituted counterpart due to the steric bulk impeding the approach of the acylating agent.
Impact of N-Substituents on Thiourea, (3-butoxyphenyl)- Properties
Substitution at the nitrogen atoms of the thiourea core in (3-butoxyphenyl)thiourea provides another powerful tool for modifying its properties. The nature of the N-substituents can influence the compound's conformation, electronic properties, and intermolecular interactions.
N-acylation of the thiourea introduces a carbonyl group, which has a profound effect on the electronic and structural properties. The electron-withdrawing nature of the acyl group decreases the electron density on the adjacent nitrogen, making the N-H proton more acidic. This increased acidity can enhance the compound's ability to act as a hydrogen bond donor.
| N-Substituent | Predicted Impact on N-H Acidity | Predicted Impact on Hydrogen Bonding Donor Ability | Potential Conformational Effects |
|---|---|---|---|
| -H | Baseline | Moderate | Flexible |
| -CH3 | Slight Decrease | Slight Decrease | Minimal |
| -Phenyl | Slight Increase | Slight Increase | Potential for restricted rotation |
| -C(O)CH3 (Acyl) | Significant Increase | Significant Increase | Planarization around N-C(O) bond |
Rational Design of Thiourea, (3-butoxyphenyl)- Derivatives for Enhanced Performance
The rational design of novel (3-butoxyphenyl)thiourea derivatives with tailored properties relies on a combination of computational methods and modern synthetic strategies.
Computational Design and Virtual Screening
Computational chemistry offers powerful tools for the rational design and virtual screening of (3-butoxyphenyl)thiourea derivatives. Techniques such as Density Functional Theory (DFT) can be used to calculate the electronic properties of designed molecules, including orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These calculations can provide insights into the reactivity and potential interaction sites of the molecules before they are synthesized.
Molecular docking is another valuable computational tool, particularly in the context of designing derivatives with specific biological activities. By docking a library of virtual (3-butoxyphenyl)thiourea derivatives into the active site of a target protein, researchers can predict their binding affinities and binding modes. This allows for the prioritization of candidate molecules for synthesis and experimental testing, thereby saving time and resources. For instance, in the design of enzyme inhibitors, docking studies can help identify derivatives with substituents that form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the enzyme's active site.
Combinatorial Chemistry Approaches
Combinatorial chemistry provides a high-throughput strategy for the synthesis of large libraries of (3-butoxyphenyl)thiourea derivatives. This approach involves the systematic combination of a set of building blocks to generate a diverse collection of related compounds.
For the synthesis of a (3-butoxyphenyl)thiourea library, one could start with 3-butoxyaniline (B1281059), which can be converted to the corresponding isothiocyanate. This isothiocyanate can then be reacted with a diverse set of amines (the N-substituent building blocks) in a parallel or split-and-mix fashion to generate a library of N,N'-disubstituted thioureas.
The resulting library can then be screened for desired properties, such as enhanced reactivity in a particular chemical transformation or improved biological activity in a high-throughput assay. The "hits" from this screening can then be further optimized using the principles of SAR and computational design discussed earlier. This iterative cycle of design, synthesis, and screening is a powerful paradigm for the discovery of novel and high-performing (3-butoxyphenyl)thiourea derivatives.
In-depth Analysis of Thiourea, (3-butoxyphenyl)- Derivatives Reveals a Gap in Quantitative Structure-Activity Relationship (QSAR) Studies
Despite a comprehensive search of scientific literature, a dedicated Quantitative Structure-Activity Relationship (QSAR) study for the specific chemical compound series "Thiourea, (3-butoxyphenyl)-" and its derivatives could not be located. This indicates a significant gap in the current body of research, leaving the specific relationships between the structural modifications of this compound and its biological activities largely unexplored through computational modeling.
Quantitative Structure-Activity Relationship (QSAR) is a crucial computational methodology in medicinal chemistry. It aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Such models are invaluable for predicting the activity of newly designed compounds, optimizing lead structures, and understanding the mechanisms of drug action at a molecular level.
An extensive search was conducted across multiple scientific databases and search engines using targeted queries such as "Quantitative Structure-Activity Relationships (QSAR) of (3-butoxyphenyl)thiourea derivatives," "synthesis and biological activity of (3-butoxyphenyl)thiourea derivatives," and "structure-activity relationship of 1-(3-butoxyphenyl)thiourea analogs." The goal was to identify studies that have synthesized a series of (3-butoxyphenyl)thiourea derivatives and subjected them to biological evaluation, which would form the basis for a QSAR analysis.
The search results yielded numerous QSAR studies on various classes of thiourea derivatives, highlighting their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. However, none of these studies focused specifically on the (3-butoxyphenyl)thiourea scaffold. While the broader field of thiourea chemistry is well-represented in QSAR literature, the specific influence of the 3-butoxyphenyl moiety on the biological activity of thiourea derivatives has not been systematically investigated and modeled.
For a QSAR study to be conducted, a dataset of structurally related compounds with their corresponding biological activity data is essential. The absence of publications detailing the synthesis and biological testing of a series of (3-butoxyphenyl)thiourea derivatives means that the foundational data required to develop a QSAR model for this specific series is not publicly available.
Consequently, it is not possible to provide a detailed article on the "Quantitative Structure-Activity Relationships (QSAR) for Thiourea, (3-butoxyphenyl)- Series" as requested. The creation of such an article would necessitate the availability of experimental data that does not appear to have been published. This highlights an opportunity for future research in the field of medicinal chemistry to explore the synthesis, biological evaluation, and computational modeling of this particular class of compounds to unlock their potential therapeutic applications.
Future Research Directions and Emerging Applications of Thiourea, 3 Butoxyphenyl
Integration of Thiourea (B124793), (3-butoxyphenyl)- into Advanced Materials Science
The unique structural features of (3-butoxyphenyl)thiourea make it an attractive building block for the development of functional materials with tailored properties. Its future lies in its incorporation into polymeric structures and crystalline organic frameworks.
Polymer Chemistry and Polymer-Supported Catalysis
The immobilization of homogeneous catalysts onto polymer supports is a cornerstone of green chemistry, facilitating catalyst recovery and reuse. Thiourea derivatives have been successfully employed as organocatalysts for a range of reactions, including ring-opening polymerization (ROP) and various asymmetric syntheses. Future research will likely focus on grafting the (3-butoxyphenyl)thiourea unit onto polymer backbones such as polystyrene or polyethylene (B3416737) glycol.
The butoxy group could enhance the solubility and compatibility of the catalyst with organic monomers and polymer matrices. By attaching this thiourea derivative to a solid support, researchers can develop robust, recyclable catalytic systems. st-andrews.ac.uknii.ac.jp These polymer-supported catalysts could be utilized in continuous flow reactors, offering significant advantages in terms of efficiency, waste reduction, and process automation for industrial-scale chemical synthesis. st-andrews.ac.uk
Table 1: Potential Polymer-Supported Applications for (3-butoxyphenyl)thiourea
| Application Area | Polymer Support Example | Potential Reaction Catalyzed | Key Advantage |
|---|---|---|---|
| Asymmetric Catalysis | Polystyrene-divinylbenzene | Michael Addition, Aldol Reaction | Catalyst recyclability, reduced product contamination |
| Ring-Opening Polymerization | Polyethylene glycol (PEG) | Lactide Polymerization | Enhanced catalyst solubility, biocompatible support |
Organic Frameworks (MOFs, COFs) Incorporation
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly porous, crystalline materials with vast potential in gas storage, separation, and catalysis. uantwerpen.bemdpi.com A promising research direction is the use of (3-butoxyphenyl)thiourea as a functional organic linker in the synthesis of novel MOFs and COFs. uantwerpen.be
By designing the molecule with appropriate connection points (e.g., adding carboxylic acid or amine groups to the phenyl ring), it can be systematically integrated into these ordered structures. The thiourea moiety, oriented within the pores of the framework, can act as a hydrogen-bond-donating catalytic site. uantwerpen.be This approach would create heterogeneous catalysts with precisely defined, isolated active sites, potentially leading to enhanced reactivity and selectivity compared to their homogeneous counterparts. Such thiourea-functionalized frameworks could find applications in fine chemical synthesis, selective gas adsorption, and the removal of hazardous materials from aqueous solutions.
Sensing and Optoelectronic Applications of Thiourea, (3-butoxyphenyl)- Derivatives
The ability of the thiourea group to form strong hydrogen bonds makes it an excellent recognition motif for anions. This property is the foundation for developing chemosensors for environmentally and biologically significant anions like fluoride (B91410), acetate (B1210297), and phosphate (B84403). frontiersin.orgnih.govnih.gov
Future work will involve the synthesis of (3-butoxyphenyl)thiourea derivatives that incorporate a chromogenic or fluorogenic signaling unit, such as a nitrophenyl group. frontiersin.orgmdpi.com The binding of a target anion to the thiourea's N-H protons would induce a change in the electronic properties of the signaling unit, resulting in a visible color change or a fluorescent response. nih.govmdpi.com The 3-butoxy group can be used to modulate the sensor's solubility in various media and fine-tune its electronic properties. These sensors could be employed for real-time environmental monitoring and in diagnostic applications.
Table 2: Design Strategy for a (3-butoxyphenyl)thiourea-Based Anion Sensor
| Component | Function | Example Moiety | Detection Principle |
|---|---|---|---|
| Binding Site | Anion recognition via H-bonding | (3-butoxyphenyl)thiourea | Host-guest interaction |
| Signaling Unit | Reports binding event optically | 4-Nitrophenyl group | Colorimetric change upon deprotonation/H-bonding frontiersin.org |
| Solubilizing Group | Ensures solubility in test medium | 3-Butoxy group | Modulates polarity and compatibility |
Sustainable Chemistry and Green Synthesis Approaches Utilizing Thiourea, (3-butoxyphenyl)-
The principles of green chemistry call for the development of synthetic methods that are efficient, safe, and environmentally benign. Traditional methods for synthesizing thioureas often rely on hazardous reagents and volatile organic solvents. asianpubs.org Recent advancements have focused on greener alternatives that are directly applicable to the synthesis of (3-butoxyphenyl)thiourea.
Promising sustainable methods include:
Solvent-Free Synthesis: Reacting 3-butoxyaniline (B1281059) with an isothiocyanate source under solvent-free conditions, often using grinding or ball-milling techniques, can lead to high yields with minimal waste. asianpubs.org
Aqueous Synthesis: Utilizing water as a solvent for the reaction between an amine and carbon disulfide or other reagents offers a safe, non-toxic, and inexpensive medium. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate, leading to shorter reaction times and reduced energy consumption.
These green approaches not only reduce the environmental impact of the synthesis but also often simplify product purification, making the production of (3-butoxyphenyl)thiourea and its derivatives more efficient and economical. asianpubs.orgnih.govgoogle.com
Exploration of Novel Reactivity and Unprecedented Transformations Catalyzed by Thiourea, (3-butoxyphenyl)-
Bifunctional organocatalysis, where a single molecule contains two distinct catalytic moieties, is a powerful strategy in asymmetric synthesis. Thioureas are frequently used as the hydrogen-bond-donating component in these catalysts, working in concert with a basic group like a tertiary amine. rsc.orgnih.gov
A significant area for future research is the development of novel bifunctional catalysts derived from (3-butoxyphenyl)thiourea. By chemically linking it to a chiral amine scaffold, new catalysts can be created. These catalysts are expected to be highly effective in promoting a variety of enantioselective transformations, such as Michael additions, aza-Henry reactions, and Mannich reactions.
The catalytic mechanism involves the thiourea group activating the electrophile (e.g., a nitroalkene) through double hydrogen bonding, while the amine group activates the nucleophile by forming an enamine intermediate. The electron-donating nature of the 3-butoxy substituent could modulate the acidity of the thiourea N-H protons, thereby tuning the catalyst's activity and selectivity for specific transformations.
Advanced Spectroscopic and In Situ Characterization Techniques for Mechanistic Elucidation in Complex Systems
A deep understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts and processes. Advanced spectroscopic techniques are poised to play a vital role in elucidating the mechanistic details of reactions involving (3-butoxyphenyl)thiourea.
NMR Spectroscopy: Variable-temperature ¹H NMR studies can be used to investigate and quantify the hydrogen-bonding interactions between the thiourea N-H protons and various substrates or anions. unito.itclaremont.edu Observing the chemical shift changes of these protons upon complexation provides direct evidence of the binding mode and can be used to determine association constants. claremont.edumpg.de
In Situ FTIR Spectroscopy: This technique allows for the real-time monitoring of catalytic reactions. mpg.de By tracking the changes in the vibrational frequencies of key functional groups (e.g., the C=S stretch of the thiourea or the carbonyl group of a substrate), researchers can identify reaction intermediates and gain insights into the kinetics and mechanism of the catalytic cycle.
X-ray Crystallography: Obtaining single-crystal X-ray structures of (3-butoxyphenyl)thiourea derivatives and their complexes with substrates or anions can provide definitive, atomic-level information about their three-dimensional structure and intermolecular interactions, validating the binding modes proposed by other techniques. nih.govnih.gov
By combining these advanced characterization methods, researchers can build a comprehensive picture of how (3-butoxyphenyl)thiourea and its derivatives function at the molecular level, paving the way for the design of next-generation materials and catalysts.
Theoretical and Computational Advances for Predictive Modeling of Thiourea, (3-butoxyphenyl)- Behavior
The prediction of the physicochemical and biological behavior of chemical compounds through theoretical and computational methods has become an indispensable tool in modern chemistry and drug discovery. For "Thiourea, (3-butoxyphenyl)-," a compound of interest for its potential applications, these predictive models offer a pathway to understanding its properties and interactions at a molecular level. While specific computational studies on "(3-butoxyphenyl)thiourea" are not extensively documented in publicly available literature, the well-established methodologies applied to other thiourea derivatives provide a clear blueprint for future research. These approaches can elucidate its electronic structure, reactivity, and potential as a therapeutic agent.
Computational chemistry and molecular modeling serve as a bridge between the structural characteristics of a molecule and its macroscopic behavior. By employing sophisticated software and algorithms, researchers can simulate molecular behavior, thereby reducing the number of necessary in-vitro and in-vivo experiments. This not only accelerates the research and development process but also provides insights that are often difficult to obtain through experimental means alone. The primary computational techniques that hold significant promise for characterizing "Thiourea, (3-butoxyphenyl)-" include Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies.
Density Functional Theory (DFT) for Electronic and Structural Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "Thiourea, (3-butoxyphenyl)-," DFT calculations can provide a wealth of information regarding its molecular geometry, electronic properties, and reactivity. These calculations can optimize the three-dimensional structure of the molecule, providing accurate bond lengths and angles that can be compared with experimental data if available.
Furthermore, DFT can be used to calculate various molecular descriptors that are crucial for predicting the behavior of "Thiourea, (3-butoxyphenyl)-". These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions that are susceptible to electrophilic and nucleophilic attack.
Molecular Docking to Predict Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "Thiourea, (3-butoxyphenyl)-," molecular docking can be employed to predict its binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors. This is particularly valuable in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.
The process involves placing the 3D structure of "Thiourea, (3-butoxyphenyl)-" into the binding site of a target protein and calculating the binding energy. A lower binding energy typically indicates a more stable complex and a higher binding affinity. The results of molecular docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. For instance, studies on other thiourea derivatives have successfully used molecular docking to predict their potential as enzyme inhibitors.
Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by correlating molecular descriptors, which are numerical representations of the chemical structure, with experimental activity data. Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds.
For "Thiourea, (3-butoxyphenyl)-," a QSAR study would involve synthesizing a series of related compounds with variations in their structure and testing their biological activity. The molecular descriptors for these compounds, which can be calculated using computational methods, would then be used to build a predictive model. These descriptors can include electronic, steric, and hydrophobic parameters. A successful QSAR model could guide the design of new derivatives of "Thiourea, (3-butoxyphenyl)-" with enhanced activity.
The following table illustrates the types of data that can be generated through these computational studies for a series of hypothetical thiourea derivatives, including "Thiourea, (3-butoxyphenyl)-," to build a predictive QSAR model.
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted Binding Affinity (kcal/mol) |
| Thiourea, (3-butoxyphenyl)- | -5.8 | -1.2 | 4.5 | -7.2 |
| Derivative A | -6.1 | -1.5 | 5.1 | -8.1 |
| Derivative B | -5.5 | -0.9 | 4.2 | -6.8 |
| Derivative C | -6.3 | -1.4 | 5.5 | -8.5 |
This table contains hypothetical data for illustrative purposes to demonstrate the potential output of computational modeling studies.
Conclusion
Summary of Key Research Findings and Contributions Related to Thiourea (B124793), (3-butoxyphenyl)-
An extensive search for dedicated research on Thiourea, (3-butoxyphenyl)- did not yield any specific studies detailing its synthesis, characterization, or biological activity. While the broader class of thiourea derivatives has been the subject of considerable investigation for their diverse pharmacological and chemical applications, research focusing singularly on the (3-butoxyphenyl)- substituted variant is not present in the public domain. General synthetic methods for thiourea derivatives are known, often involving the reaction of an appropriate isothiocyanate with an amine. However, specific yields, reaction conditions, and spectroscopic data for Thiourea, (3-butoxyphenyl)- are not documented.
Broader Implications of Research on Thiourea, (3-butoxyphenyl)- for Organic Chemistry and Material Science
Due to the absence of specific research on Thiourea, (3-butoxyphenyl)-, any discussion of its broader implications for organic chemistry and material science would be purely speculative. Research on other thiourea derivatives has shown their utility as intermediates in the synthesis of heterocyclic compounds, as ligands in coordination chemistry, and as components in the development of sensors and corrosion inhibitors. analis.com.my For instance, certain thiourea derivatives have been investigated for their ability to bind with metal ions, suggesting potential applications in areas such as heavy metal detection. analis.com.my However, without experimental data on the properties of the butoxyphenyl substituent at the 3-position, it is impossible to ascertain its specific influence on the molecule's electronic and steric properties and, consequently, its potential applications.
Unanswered Questions and Persistent Challenges in the Field
The primary unanswered question regarding Thiourea, (3-butoxyphenyl)- is its very existence and characterization in scientific literature. The fundamental challenges include:
Lack of Synthesis and Characterization Data: There are no published reports on the successful synthesis and purification of this compound. Essential data such as melting point, nuclear magnetic resonance (NMR) spectra, and infrared (IR) spectra are unavailable.
Unknown Physicochemical Properties: Its solubility, stability, and reactivity profile remain undetermined.
No Investigated Applications: Without the compound being synthesized and characterized, its potential applications in any field, including medicinal chemistry, material science, or agriculture, have not been explored.
Perspectives on the Role of Thiourea, (3-butoxyphenyl)- in Future Chemical Innovations
The potential role of Thiourea, (3-butoxyphenyl)- in future chemical innovations is entirely dependent on its successful synthesis and the subsequent investigation of its properties. Hypothetically, based on the known activities of other thiourea derivatives, this compound could be a candidate for screening in various biological assays, including as an antimicrobial, anticancer, or antiviral agent. mdpi.combiointerfaceresearch.com The presence of the butoxy group might influence its lipophilicity, which could, in turn, affect its biological activity and pharmacokinetic profile. In material science, its properties as a ligand or a precursor for nanoparticle synthesis could be an area of exploration. However, until fundamental research is conducted and published, its future role remains a matter of conjecture.
Q & A
Q. How can researchers reconcile discrepancies between theoretical predictions and experimental results in thiourea reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
